molecular formula C11H14N2O4 B14909830 ((3-Methoxyphenyl)carbamoyl)-d-alanine

((3-Methoxyphenyl)carbamoyl)-d-alanine

Katalognummer: B14909830
Molekulargewicht: 238.24 g/mol
InChI-Schlüssel: YCZDTQBKJHWMGN-SSDOTTSWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

((3-Methoxyphenyl)carbamoyl)-d-alanine is an organic compound that features a methoxyphenyl group attached to a carbamoyl group, which is further linked to d-alanine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ((3-Methoxyphenyl)carbamoyl)-d-alanine typically involves the reaction of 3-methoxyaniline with an appropriate carbonyl compound to form the carbamoyl intermediate. This intermediate is then reacted with d-alanine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

((3-Methoxyphenyl)carbamoyl)-d-alanine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nucleophiles in the presence of a catalyst.

Major Products

    Oxidation: Formation of 3-hydroxyphenyl carbamoyl-d-alanine.

    Reduction: Formation of 3-methoxyphenyl amine-d-alanine.

    Substitution: Formation of various substituted phenyl carbamoyl-d-alanine derivatives.

Wissenschaftliche Forschungsanwendungen

((3-Methoxyphenyl)carbamoyl)-d-alanine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of ((3-Methoxyphenyl)carbamoyl)-d-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can interact with hydrophobic pockets, while the carbamoyl and alanine groups can form hydrogen bonds with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methoxyphenylalanine: Similar structure but lacks the carbamoyl group.

    N-(3-Methoxyphenyl)glycine: Similar structure but has glycine instead of alanine.

    3-Methoxyphenylcarbamate: Similar structure but lacks the alanine group.

Uniqueness

((3-Methoxyphenyl)carbamoyl)-d-alanine is unique due to the presence of both the methoxyphenyl and carbamoyl groups attached to d-alanine. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C11H14N2O4

Molekulargewicht

238.24 g/mol

IUPAC-Name

(2R)-2-[(3-methoxyphenyl)carbamoylamino]propanoic acid

InChI

InChI=1S/C11H14N2O4/c1-7(10(14)15)12-11(16)13-8-4-3-5-9(6-8)17-2/h3-7H,1-2H3,(H,14,15)(H2,12,13,16)/t7-/m1/s1

InChI-Schlüssel

YCZDTQBKJHWMGN-SSDOTTSWSA-N

Isomerische SMILES

C[C@H](C(=O)O)NC(=O)NC1=CC(=CC=C1)OC

Kanonische SMILES

CC(C(=O)O)NC(=O)NC1=CC(=CC=C1)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.